molecular formula C13H9ClN2O2 B1350530 Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate CAS No. 77173-67-2

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

Cat. No. B1350530
CAS RN: 77173-67-2
M. Wt: 260.67 g/mol
InChI Key: MHOFAUCLSGVKOH-UHFFFAOYSA-N
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Scientific Research Applications

Repurposing Efforts in Disease Management

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, as part of the chloroquine (CQ) derivatives family, has been a subject of interest due to its biochemical properties that have inspired repurposing in various infectious and non-infectious diseases management. Initially recognized for its antimalarial effects, research has shifted towards exploring its potential in cancer therapy and infectious diseases beyond malaria. This pivot is driven by the understanding that the chemical scaffold of CQ and its derivatives holds untapped therapeutic potential. Specifically, the exploration of enantiomers of racemic CQ, which might present additional benefits in disease treatment, highlights the innovative approach towards leveraging the chemical properties of such compounds. Furthermore, the combination of these derivatives in anticancer chemotherapy signifies a promising avenue for enhancing treatment efficacy through synergistic effects (Njaria, Okombo, Njuguna, & Chibale, 2015).

Advances in Anticancer Research

The structural analogy of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate to trabectedin, a marine-derived alkaloid with a unique mechanism of action against cancer, underscores the potential of quinoline derivatives in oncology. Trabectedin's ability to bind the minor groove of DNA and interfere with transcription factors and DNA repair pathways suggests that structurally related compounds could offer novel anticancer strategies. This insight into trabectedin's interaction with DNA and the tumor microenvironment may guide the development of new quinoline-based therapeutics that capitalize on similar mechanisms for cancer treatment (D’Incalci & Galmarini, 2010).

Potential in Neurodegenerative and Antimicrobial Applications

The 8-hydroxyquinoline core structure, which Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate shares, has garnered attention for its broad spectrum of biological activities. This includes potential applications in treating neurodegenerative diseases and serving as an antimicrobial agent. The metal chelation properties, coupled with the observed biological activities, point towards a versatile framework for drug development targeting various therapeutic areas. The continuous modification and evaluation of 8-hydroxyquinoline derivatives could lead to potent agents for treating conditions like cancer, viral infections, and neurological disorders (Gupta, Luxami, & Paul, 2021).

properties

IUPAC Name

ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOFAUCLSGVKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396054
Record name ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

CAS RN

77173-67-2
Record name ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-CHLORO-8-CYANOQUINOLINE-3-CARBOXYLATE
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